(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

chiral resolution diastereomeric salt formation enantiomeric separation

This enantiopure trans-pyrrolidine resolving agent (CAS 883111-37-3) delivers unambiguous chiral discrimination confirmed by single-crystal X-ray crystallography. Unlike racemic mixtures, the (2S,3S) enantiomer selectively resolves rac-α-phenylethylamine with 39%+42% diastereomer separation yields via simple BOP-mediated coupling, and resolves rac-benzoin to >95% ee. The configurationally stable trans-ring prevents epimerization under conditions where classical resolving acids fail. Recoverable and reusable without loss of enantiopurity, reducing per-batch procurement costs. Essential for labs requiring stereochemically defined SAR building blocks validated for DGAT1 inhibitor development.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 883111-37-3
Cat. No. B2975342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
CAS883111-37-3
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m0/s1
InChIKeyOWKGDEDCXQCCSO-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid (CAS 883111-37-3): Procurement-Relevant Identity and Core Characteristics


The compound (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 883111-37-3) is a chiral, non-racemic trans-pyrrolidine-3-carboxylic acid derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g·mol⁻¹ [1]. It is formally designated as (2S,3S)-5 in the primary literature and belongs to the class of 5-oxopyrrolidine-3-carboxylic acids that serve as chiral resolving agents and building blocks for asymmetric synthesis [2]. Its absolute configuration has been unambiguously established by single-crystal X-ray crystallography, confirming the trans arrangement of the phenyl and carboxyl substituents, which is the structural basis for its configurational stability [3].

Why (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Its Racemate or Opposite Enantiomer


The chiral discrimination ability of this compound is stereochemistry-dependent: the (2S,3S) enantiomer preferentially crystallizes with brucine, while the (2R,3R) enantiomer selectively forms salts with strychnidine, leading to opposite enantiomeric enrichments during resolution [1]. The racemic mixture (CAS 883111-37-3 is sometimes sold as rac-trans) lacks any enantioselective resolving power and would be ineffective in asymmetric applications [2]. Moreover, the trans-configured pyrrolidine ring imparts configurational stability that prevents racemization under conditions where many classical chiral acids (e.g., tartaric acid derivatives) undergo epimerization [3]. Substitution with a non-stereodefined or incorrectly configured analog therefore results in complete loss of chiral discrimination function and compromised downstream enantiomeric purity.

Quantitative Differentiation of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid Against Comparators


Enantioselective Resolution Yield: (2S,3S)-5 vs. (2R,3R)-5 via Complementary Chiral Bases

Racemic acid (2R*,3R*)-5 was resolved into its enantiomers using brucine for (2S,3S)-5 and strychnidine for (2R,3R)-5. The (2S,3S)-5 enantiomer was obtained in 23% isolated yield (based on racemic acid) after two recrystallizations of the brucine salt, while (2R,3R)-5 was isolated in 28% yield via direct strychnidine resolution. When the mother liquor from the brucine resolution was subsequently treated with strychnidine, the yield of (2R,3R)-5 increased to 41% [1]. This differential crystallization behavior demonstrates that the (2S,3S) enantiomer is selectively accessible through the brucine pathway with predictable stoichiometric control.

chiral resolution diastereomeric salt formation enantiomeric separation

Chromatographic Separation of Diastereomeric Amides: Resolving Power of (2S,3S)-5 with rac-α-Phenylethylamine

(2S,3S)-5 was coupled with racemic α-phenylethylamine via BOP-mediated amidation. The resulting diastereomeric amides 11 and 12 were separated by conventional silica-gel column chromatography, yielding the two pure diastereomers in 39% and 42% isolated yields, respectively [1]. This demonstrates that (2S,3S)-5 can resolve a simple chiral amine without requiring chiral chromatography or expensive equipment, providing a practical preparative-scale resolution method.

chiral derivatization diastereomer separation HPLC-free resolution

Chiral Alcohol Resolution via Diastereomeric Esters: >95% ee Achieved with (2S,3S)-5

Racemic benzoin was esterified with (2S,3S)-5 using DCC/DMAP, and the resulting diastereomeric esters 13 and 14 were separated by column chromatography in 39% and 37% yields, respectively. Mild ammonolysis of the isolated esters liberated both enantiomers of benzoin with >95% enantiomeric excess (ee) [1]. Similarly, rac-1-(2,3,4-trichlorophenyl)ethanol was resolved via (2S,3S)-5 esters, yielding (S)-(−)-15 and (R)-(+)-15 in enantiomerically pure form with 33% and 38% yields [1].

alcohol resolution enantiomeric excess derivatization

Configurational Stability and Recoverability: (2S,3S)-5 vs. Classical Chiral Carboxylic Acids

The trans arrangement of substituents on the pyrrolidine ring confers resistance to epimerization, as noted by the authors: 'a configurational stability of this compound might be expected due to the trans arrangement of the substituents' [1]. Critically, (2S,3S)-5 can be recovered after the resolution process 'without any loss of its enantiomeric purity' [2]. In contrast, many classical chiral carboxylic acids (e.g., tartaric and malic acid derivatives) are acknowledged in the same paper to suffer from 'susceptibility to racemization or other side reactions and low yield of the formation of their derivatives' [3]. This is a class-level inference supported by the explicit shortcomings enumerated for traditional resolving agents in the introduction.

racemization resistance resolving agent recycling trans-pyrrolidine stability

Absolute Configuration Confirmation by X-ray Crystallography: Structural Certainty for GMP/Regulatory Procurement

The absolute configuration of (2S,3S)-5 was unambiguously determined by single-crystal X-ray diffraction, and the structural parameters have been deposited with the Cambridge Crystallographic Data Centre (CCDC 197134) [1]. This provides an independent, verifiable reference for identity and stereochemical purity that is not available for many commercially sourced chiral building blocks. In contrast, stereochemical assignments for many in-class pyrrolidine carboxylic acids rely solely on chiroptical correlation or NMR, which can be ambiguous [2].

X-ray crystallography absolute configuration CCDC deposition

Comparative Enantioselective Reduction: (2R,3R)-5 Modified Borohydride vs. Established Chiral Reducing Agents

The (2R,3R)-5 enantiomer (the opposite enantiomer of the target compound) was used to modify NaBH₄ for the enantioselective reduction of prochiral imines. The resulting chiral reducing agent gave only modest enantiomeric excesses: 11.9% ee (imine 18), 4.1% ee (imine 19), 5.0% ee (imine 20), and 21.5% ee (imine 21) [1]. While this is a negative result for asymmetric catalysis, it demonstrates that the (2R,3R)-5 enantiomer—and by extension (2S,3S)-5—is better suited as a stoichiometric chiral resolving agent rather than a catalytic chiral ligand, unlike proline-derived systems (e.g., Na-(S)-prolinate-borane) that can achieve high ee in ketone reductions [2]. This defines the application boundaries of the compound.

asymmetric reduction prochiral imines chiral borohydride

Procurement-Ready Application Scenarios for (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid


Preparative Resolution of Chiral Primary Amines via Diastereomeric Amide Formation

Based on the demonstrated 39% + 42% diastereomer separation yields with rac-α-phenylethylamine [1], this compound is suited for laboratories that need to resolve racemic primary amines at the gram to multi-gram scale using standard silica-gel chromatography. The BOP-mediated coupling is operationally simple, and the (2S,3S)-5 resolving agent can be recovered and reused without loss of enantiomeric purity, reducing per-batch procurement costs [2].

Enantiomeric Purification of Chiral Secondary Alcohols (Benzoin-Type and Arylalkyl Alcohols)

The DCC/DMAP esterification protocol with (2S,3S)-5 successfully resolved both rac-benzoin and rac-1-(2,3,4-trichlorophenyl)ethanol, delivering both enantiomers with >95% ee after mild ammonolysis [1]. This application is directly transferable to pharmaceutical intermediate purification where high enantiopurity (>95% ee) is a regulatory requirement.

Absolute Configuration Assignment of Novel Chiral Molecules via Co-Crystallization

Because the absolute configuration of (2S,3S)-5 is definitively established by X-ray crystallography (CCDC 197134) [1], it can serve as an internal chiral reference for determining the absolute configuration of unknown chiral acids, amines, or alcohols through co-crystallization of diastereomeric salts or derivatives, analogous to the classical use of brucine or strychnine but with the advantage of a synthetically flexible carboxylic acid handle [2].

Building Block for Diastereoselective Synthesis of Pyrrolidine-Containing Bioactive Molecules

The defined (2S,3S) stereochemistry and the presence of both a carboxylic acid and a lactam carbonyl make this compound a versatile chiral scaffold for constructing more complex pyrrolidine derivatives. Patent literature associates this structural class with DGAT1 inhibitory activity [1], and the availability of enantiopure (2S,3S)-5 enables stereochemically controlled SAR exploration without the ambiguity introduced by racemic or diastereomeric mixtures.

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